(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 172648-40-7
VCID: VC20925483
InChI: InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3
SMILES: CCOC1=NC2=C(C=C1)N=C(N2C)CO
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

CAS No.: 172648-40-7

Cat. No.: VC20925483

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol - 172648-40-7

Specification

CAS No. 172648-40-7
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name (5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol
Standard InChI InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3
Standard InChI Key FCXSBJSCQSOFPL-UHFFFAOYSA-N
SMILES CCOC1=NC2=C(C=C1)N=C(N2C)CO
Canonical SMILES CCOC1=NC2=C(C=C1)N=C(N2C)CO

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

(5-Ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic compound with a complex structure consisting of fused rings and multiple functional groups. The core structure consists of an imidazole ring fused with a pyridine ring, creating the imidazo[4,5-b]pyridine scaffold. The molecule contains specific substituents at defined positions, contributing to its unique chemical identity and potential biological activity profile.
Table 1. Chemical Identity and Identification Parameters

ParameterInformation
CAS Number172648-40-7
IUPAC Name(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol
Molecular FormulaC₁₀H₁₃N₃O₂
Molecular Weight207.23 g/mol
Standard InChIInChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3
Standard InChIKeyFCXSBJSCQSOFPL-UHFFFAOYSA-N
SMILES NotationCCOC1=NC2=C(C=C1)N=C(N2C)CO
The compound's structure features several key functional groups that define its chemical behavior: an ethoxy group at position 5 of the pyridine ring, a methyl group attached to the nitrogen at position 3 of the imidazole ring, and a hydroxymethyl (CH₂OH) group at position 2 of the imidazole ring .

Structural Characteristics

The imidazo[4,5-b]pyridine scaffold consists of a bicyclic heterocyclic system with an imidazole ring fused to a pyridine ring. This structural arrangement creates a planar, aromatic system with distinct electronic properties. The nitrogen atoms in both the imidazole and pyridine rings contribute to the compound's basicity and hydrogen-bonding capabilities, while the aromatic nature provides stability and potential π-stacking interactions in biological systems.
The specific substitution pattern in (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol includes:

  • An ethoxy group (OCH₂CH₃) at position 5 of the pyridine ring, contributing lipophilicity and potential hydrogen bond acceptor properties

  • A methyl group at position 3 (on the imidazole nitrogen), affecting the electronic distribution within the heterocyclic system

  • A hydroxymethyl group (CH₂OH) at position 2, providing hydrogen bond donor/acceptor capabilities and a handle for potential derivatization

Physical and Chemical Properties

Physicochemical Parameters

The physical and chemical properties of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol are influenced by its molecular structure, particularly the presence of both hydrophilic and lipophilic moieties within the same molecule. These properties are important for understanding its potential behavior in biological systems and its utility in chemical synthesis.
Table 2. Physicochemical Properties

PropertyValueSource
Molecular Weight207.23 g/mol
Polar Surface Area (PSA)60.17 Ų
LogP0.85930
Hydrogen Bond Donors1 (hydroxyl group)Based on structure
Hydrogen Bond Acceptors5 (N and O atoms)Based on structure
The LogP value of 0.85930 indicates a slightly lipophilic character, although the presence of the hydroxyl group and nitrogen atoms in the heterocyclic rings provides some hydrophilicity. This balanced lipophilicity/hydrophilicity profile may contribute to favorable membrane permeability while maintaining aqueous solubility, properties that are desirable in drug development contexts .

Spectroscopic Characterization

While specific spectroscopic data for (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is limited in the available literature, compounds of this structural class are typically characterized using various spectroscopic techniques. Based on its structure, the following spectroscopic features would be expected:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy would likely reveal:

    • Signals corresponding to the methylene protons adjacent to oxygen atoms in both the ethoxy and hydroxymethyl groups

    • Distinct signals for the methyl group attached to the imidazole nitrogen

    • Aromatic proton signals from the pyridine ring

    • A potentially exchangeable proton signal from the hydroxyl group

  • Mass Spectrometry would be expected to confirm the molecular weight through characteristic fragmentation patterns, with potential fragments corresponding to loss of the hydroxymethyl group or the ethoxy substituent.

Synthetic Approaches and Chemical Reactivity

Synthetic Pathways

  • Starting with an appropriately substituted aminopyridine

  • Condensation reactions to form the imidazole ring

  • Subsequent functionalization to introduce the specific substituents
    Based on related research, one potential synthetic approach could be adapted from methods described for similar compounds, involving reaction of appropriately substituted 2-nitro-3-aminopyridine derivatives with aldehydes under reducing conditions .

Chemical Reactivity Profile

The reactivity of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is determined by its functional groups and electronic structure:

  • The hydroxymethyl group can participate in typical alcohol reactions, including:

    • Oxidation to the corresponding aldehyde or carboxylic acid

    • Esterification reactions

    • Conversion to leaving groups for nucleophilic substitution

  • The ethoxy group provides a site for potential dealkylation under appropriate conditions

  • The imidazopyridine core can participate in:

    • Electrophilic aromatic substitution reactions, although with reduced reactivity compared to simpler aromatics

    • Coordination with metal ions through the nitrogen atoms

    • Protonation at the nitrogen atoms, affecting solubility and other properties in acidic conditions

Biological Activity and Pharmaceutical Relevance

Related Imidazopyridine Compounds and Their Activities

While specific biological activity data for (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is limited, compounds from the broader imidazopyridine class have demonstrated diverse pharmacological properties, suggesting potential areas for investigation.
The imidazopyridine scaffold is recognized as an important pharmacophore that has proven valuable for numerous biologically relevant targets. Compounds containing this structural motif have been reported to display various biological activities, including:

  • Antimicrobial properties (antibacterial, antifungal, and antiviral)

  • Hypoglycemic activity

  • Potential as enzyme inhibitors
    Research on structurally related imidazopyridine derivatives has shown promising results in several therapeutic areas. For instance, some imidazopyridine thiazolidine-2,4-diones have been evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mouse models .

Structure-Activity Relationship Considerations

The specific functional groups in (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol may contribute to potential biological activities:

  • The hydroxymethyl group provides a hydrogen bond donor/acceptor site that could interact with target proteins

  • The ethoxy substituent introduces lipophilicity and may influence membrane permeability and binding to hydrophobic pockets in target proteins

  • The methyl group on the imidazole nitrogen affects the electronic distribution within the heterocyclic system, potentially modifying binding affinities and selectivities
    Studies on related compounds have explored structure-activity relationships, with observations that substituents at various positions on the imidazopyridine core can significantly influence biological activity profiles. For example, in some imidazopyridine series, the presence of halogens, nitro groups, or amino groups at specific positions has been associated with enhanced antimicrobial activity .

Research Applications and Future Directions

Synthesis Platform for Derivative Compounds

The hydroxymethyl group in (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol provides a valuable handle for further chemical modifications. This functional group could serve as a starting point for creating libraries of derivatives with potentially enhanced or altered biological properties:

  • Esterification to produce compounds with different lipophilicity profiles

  • Oxidation to aldehyde or carboxylic acid derivatives

  • Conversion to other functional groups through substitution reactions

  • Linkage to other biologically active moieties to create hybrid molecules These modifications could potentially yield compounds with improved pharmacokinetic properties or enhanced biological activities compared to the parent compound.

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